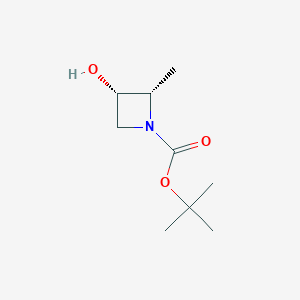
tert-Butyl (2S,3S)-3-hydroxy-2-methylazetidine-1-carboxylate
Vue d'ensemble
Description
Tert-Butyl (2S,3S)-3-hydroxy-2-methylazetidine-1-carboxylate is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly used in the synthesis of various pharmaceuticals and organic compounds.
Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of tert-Butyl (2S,3S)-3-hydroxy-2-methylazetidine-1-carboxylate:
Pharmaceutical Synthesis
tert-Butyl (2S,3S)-3-hydroxy-2-methylazetidine-1-carboxylate: is widely used in the synthesis of pharmaceutical compounds. Its unique structure allows it to act as a chiral building block, which is essential for creating enantiomerically pure drugs. This compound’s ability to introduce chirality into molecules makes it valuable in the development of medications that require specific stereochemistry for efficacy and safety .
Catalysis in Organic Reactions
This compound is also utilized as a catalyst in various organic reactions. Its tert-butyl group provides steric hindrance, which can influence the selectivity and rate of chemical reactions. Researchers have employed it in asymmetric synthesis, where it helps in achieving high enantioselectivity, crucial for producing compounds with desired optical properties .
Material Science
In material science, tert-Butyl (2S,3S)-3-hydroxy-2-methylazetidine-1-carboxylate is used in the development of polymers and advanced materials. Its incorporation into polymer chains can enhance the mechanical properties and stability of the materials. This application is particularly relevant in creating high-performance materials for industrial and technological uses .
Biocatalysis
The compound’s structure makes it suitable for use in biocatalysis. It can be employed as a substrate or an inhibitor in enzymatic reactions, aiding in the study of enzyme mechanisms and the development of enzyme-based processes. This application is significant in both academic research and industrial biotechnology .
Agricultural Chemistry
In agricultural chemistry, tert-Butyl (2S,3S)-3-hydroxy-2-methylazetidine-1-carboxylate is used in the synthesis of agrochemicals, such as herbicides and pesticides. Its role as a chiral intermediate helps in producing compounds that are more effective and environmentally friendly. The specificity provided by its stereochemistry can lead to products with reduced off-target effects .
Medicinal Chemistry
This compound is valuable in medicinal chemistry for the design and synthesis of novel therapeutic agents. Its ability to form stable, bioactive conformations makes it a key component in the development of drugs targeting specific biological pathways. Researchers leverage its properties to create molecules with improved pharmacokinetic and pharmacodynamic profiles .
Chemical Biology
In chemical biology, tert-Butyl (2S,3S)-3-hydroxy-2-methylazetidine-1-carboxylate is used to study biological systems at the molecular level. It can be incorporated into probes and sensors that detect and measure biological activities. This application is crucial for understanding complex biological processes and developing diagnostic tools .
Environmental Chemistry
The compound is also explored in environmental chemistry for its potential in pollution control and remediation. Its reactivity and stability make it suitable for developing materials and methods to detect and neutralize environmental contaminants. This application is part of ongoing efforts to create sustainable solutions for environmental protection .
These diverse applications highlight the versatility and importance of tert-Butyl (2S,3S)-3-hydroxy-2-methylazetidine-1-carboxylate in scientific research and industrial applications.
Mécanisme D'action
Target of Action
The tert-butyl group, a component of this compound, is known to have unique reactivity patterns and is used in various chemical transformations .
Mode of Action
The tert-butyl group, part of this compound, is known for its unique reactivity pattern, which is often used in chemical transformations .
Biochemical Pathways
The tert-butyl group, a component of this compound, is known to be involved in various biosynthetic and biodegradation pathways .
Result of Action
The tert-butyl group, a component of this compound, is known for its unique reactivity pattern, which is often used in chemical transformations .
Propriétés
IUPAC Name |
tert-butyl (2S,3S)-3-hydroxy-2-methylazetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-6-7(11)5-10(6)8(12)13-9(2,3)4/h6-7,11H,5H2,1-4H3/t6-,7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBLFUJCDADLZAJ-BQBZGAKWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CN1C(=O)OC(C)(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](CN1C(=O)OC(C)(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (2S,3S)-3-hydroxy-2-methylazetidine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(tert-Butylamino)-5-nitrophenyl]ethanone](/img/structure/B3109270.png)

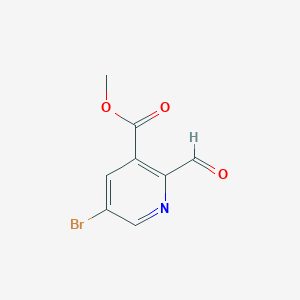


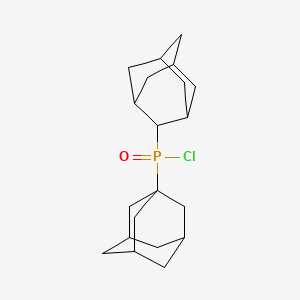
![{[4-(Benzyloxy)phenyl]formamido}acetic acid](/img/structure/B3109333.png)

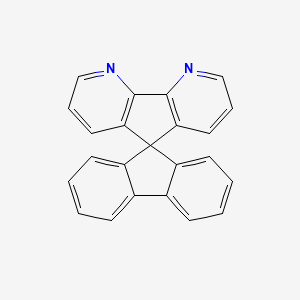
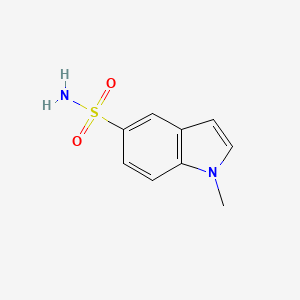
![Spiro[2.2]pentan-1-amine](/img/structure/B3109354.png)

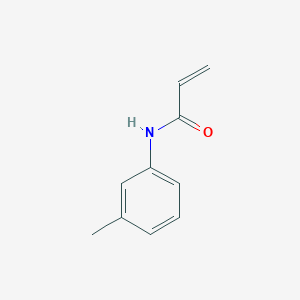
![2-[[(4-Methoxy-3-methyl-2-pyridinyl)methyl]thio]-6-(1H-pyrrol-1-yl)-1H-benzimidazole](/img/structure/B3109368.png)